![molecular formula C23H21ClN2O3 B250934 3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to have promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the inhibition of the activity of NF-κB by preventing its translocation into the nucleus. This leads to the downregulation of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to have immunomodulatory effects by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its specificity towards NF-κB inhibition. This allows for the selective targeting of the NF-κB pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of viral infections such as HIV and hepatitis C, as NF-κB plays a crucial role in the replication of these viruses. Additionally, there is potential for the development of novel formulations and delivery systems to improve the bioavailability and pharmacokinetics of this compound.
Synthesemethoden
The synthesis of 3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 3-chloro-4-ethoxyaniline with N-(4-aminophenyl) benzamide, followed by acylation with phenylacetyl chloride. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
Eigenschaften
Molekularformel |
C23H21ClN2O3 |
---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
3-chloro-4-ethoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-29-21-13-8-17(15-20(21)24)23(28)26-19-11-9-18(10-12-19)25-22(27)14-16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
XIXZSHJWHDRSHZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.